Z-1-Nal-OH
CAS No.: 65365-15-3
Cat. No.: VC21544820
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65365-15-3 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
| Standard InChI Key | HNYQEAGTPQSPLT-IBGZPJMESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |
Introduction
Chemical Structure and Classification
Z-1-Nal-OH likely refers to N-protected 1-naphthylalanine with a hydroxyl group, where "Z" denotes the benzyloxycarbonyl protecting group (also known as Cbz or Z-group), "1-Nal" refers to 1-naphthylalanine, and "OH" indicates the free carboxylic acid. This compound belongs to the broader class of protected amino acids that are extensively used in peptide synthesis and medicinal chemistry. The Z-protecting group is commonly employed to protect the amino group during peptide synthesis and related chemical transformations.
Structural Components
The structure of Z-1-Nal-OH can be broken down into three primary components:
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The Z (benzyloxycarbonyl) protecting group attached to the amino nitrogen
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The 1-naphthylalanine core structure (containing a naphthalene ring system connected to the α-carbon of alanine)
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The free carboxylic acid group
This compound represents an unnatural amino acid derivative where the side chain contains a naphthalene ring system, providing increased hydrophobicity and potential for π-stacking interactions in peptide structures.
Applications in Peptide Chemistry
Z-1-Nal-OH and similar protected unnatural amino acids have significant applications in peptide chemistry and drug development.
Peptide Synthesis
Protected amino acids like Z-1-Nal-OH serve as building blocks in solid-phase peptide synthesis. The Z-protecting group provides temporary protection of the amino group, allowing for controlled peptide bond formation. The literature indicates that "N-acyl and N-carbamoyl amino acids" have been "employed in a number of natural product syntheses" , highlighting their importance in complex molecule synthesis.
Peptidomimetics Development
The incorporation of unnatural amino acids containing naphthalene moieties like Z-1-Nal-OH can impart specific properties to peptides:
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Enhanced hydrophobicity for improved cell penetration
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Increased resistance to proteolytic degradation
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Improved binding to hydrophobic pockets in target proteins
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Potential for π-stacking interactions with aromatic residues in protein targets
Medicinal Chemistry Applications
The literature indicates that "N-alkyl amino acids" have significant applications in "medicinal chemistry programs and peptide drug" development . The bulky naphthalene ring in Z-1-Nal-OH could potentially be utilized in:
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Development of enzyme inhibitors
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Design of receptor antagonists or agonists
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Creation of peptide-based drugs with improved pharmacokinetic properties
Physicochemical Properties
The physicochemical properties of Z-1-Nal-OH would be influenced by its structural components:
| Property | Expected Value/Characteristic | Rationale |
|---|---|---|
| Solubility | Low in water, soluble in organic solvents | Due to hydrophobic naphthalene ring and Z-protecting group |
| Acidity | pKa ~3-4 for carboxylic acid | Typical for amino acid carboxylic acids |
| UV Absorption | Strong absorption in UV region | Due to naphthalene chromophore |
| Optical Activity | Optically active | If derived from L-amino acid precursor |
| Melting Point | Likely >150°C | Based on similar protected amino acids |
Structural Characterization
The structural characterization of Z-1-Nal-OH would typically involve various analytical techniques:
Spectroscopic Analysis
NMR spectroscopy would show characteristic signals for:
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Aromatic protons from both the naphthalene ring and the benzyl group
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The α-proton of the amino acid
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The methylene protons connecting the naphthalene ring to the α-carbon
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The methylene protons of the benzyloxycarbonyl group
Mass Spectrometry
Mass spectrometry would likely reveal a molecular ion peak corresponding to the molecular weight of Z-1-Nal-OH, with fragmentation patterns showing loss of the Z-group and other characteristic fragmentations.
Comparison with Related Compounds
Comparison with Other Protected Amino Acids
Z-1-Nal-OH can be compared with other protected amino acids used in peptide synthesis:
| Compound | Protecting Group | Side Chain | Applications |
|---|---|---|---|
| Z-1-Nal-OH | Benzyloxycarbonyl | 1-Naphthylmethyl | Peptide synthesis, medicinal chemistry |
| Fmoc-1-Nal-OH | Fluorenylmethyloxycarbonyl | 1-Naphthylmethyl | Solid-phase peptide synthesis |
| Boc-1-Nal-OH | tert-Butyloxycarbonyl | 1-Naphthylmethyl | Solution-phase peptide synthesis |
| Z-Phe-OH | Benzyloxycarbonyl | Benzyl | Comparison amino acid with simpler aromatic side chain |
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